7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS)-targeted effects . Structurally, it features:
- 1-(4-Methoxyphenyl) group: The methoxy group at the para position of the phenyl ring may influence solubility and metabolic resistance compared to hydroxyl or unsubstituted analogs .
- 3-(4-Methylphenyl) group: A methyl substituent at the para position of the third phenyl ring could contribute to steric effects and hydrophobic interactions with target proteins .
While direct biological data for this specific compound are absent in the provided evidence, its structural analogs demonstrate significant anti-inflammatory activity through inhibition of nitric oxide (NO) production and downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-14-3-5-15(6-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)16-7-9-17(30-2)10-8-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFLIRNEHBRARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a substituted hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to further cyclization with a suitable aromatic aldehyde or ketone to form the quinoline ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced via electrophilic aromatic substitution reactions using corresponding halides and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Chemical Reactivity and Functional Groups
The compound’s reactivity stems from its structural features:
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Fluorine atoms at positions 7 and 8
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Methoxyphenyl and methylphenyl substituents
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Pyrazoloquinoline core with nitrogen heteroatoms
Types of Reactions
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Electrophilic Aromatic Substitution
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Fluorine atoms direct electrophiles to specific positions on the aromatic rings.
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Nucleophilic Aromatic Substitution
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Activation of electron-deficient sites via fluorine and other substituents.
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C-H Activation
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Possible at positions adjacent to fluorine atoms or nitrogen heteroatoms.
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Fluorination
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Introduces additional fluorine atoms under controlled conditions.
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Table 2: Reaction Types and Functional Groups
| Reaction Type | Involved Functional Groups | Example Applications |
|---|---|---|
| Electrophilic substitution | Fluorine atoms, aromatic rings | Functionalization for bioactivity |
| Nucleophilic substitution | Electron-deficient aromatic positions | Derivatization for enhanced reactivity |
| C-H activation | Fluorine/N-heteroatom adjacent C-H | Catalyst development |
Reaction Monitoring and Characterization
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Thin-Layer Chromatography (TLC) : Used to track reaction progress and purity.
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High-Performance Liquid Chromatography (HPLC) : Ensures high-resolution analysis of intermediates and products.
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Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and bonding environments.
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Mass Spectrometry : Validates molecular weight and isotopic composition.
Research Findings and Challenges
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Synthesis Challenges : Multi-step routes require precise control of reaction conditions to minimize side products .
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Biological Activity : Similar pyrazoloquinoline derivatives show anticancer and anti-inflammatory properties, suggesting potential for this compound .
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Fluorination Effects : Fluorine atoms may influence metabolic stability and pharmacokinetics, necessitating further pharmacological studies.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses.
- Key Findings :
- Inhibition of NO Production : The compound showed an IC50 value comparable to established anti-inflammatory agents.
- Mechanism : Downregulation of iNOS and COX-2 expression.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies indicate that it induces apoptosis in various cancer cell lines through pathways involving the activation of caspases and modulation of Bcl-2 family proteins.
- Case Studies :
- Cell Line Studies : In vitro studies on breast cancer cell lines showed significant reductions in cell viability and induced apoptotic markers.
- Mechanistic Insights : Activation of p53 pathways leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Modifications at specific positions on the phenyl ring have been analyzed to optimize potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Para-substitution | Increased potency against iNOS |
| Ortho-substitution | Decreased cytotoxicity but lower activity |
| Electron-withdrawing groups | Enhanced anti-inflammatory effects |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Anti-inflammatory Studies : In a controlled laboratory setting, derivatives were tested against LPS-induced inflammation models, demonstrating significant reductions in inflammatory markers.
- Cancer Research : Clinical studies have shown that treatment with pyrazoloquinoline derivatives leads to improved outcomes in specific cancer types by inducing programmed cell death.
Mechanism of Action
The mechanism of action of 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and aromatic groups facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Halogenation (Fluorine vs. Chlorine)
- 7,8-Difluoro (Target Compound): Fluorine’s electronegativity enhances binding to hydrophobic pockets and improves metabolic stability. In ELND006, difluoro substitution correlated with gamma-secretase inhibition .
- Chlorine (Compound F6 in ): Chlorine at position 4 of phenyl rings increases steric bulk but may reduce solubility compared to fluorine .
Methoxy vs. Hydroxy Groups
Methyl and Alkyl Substituents
Amino vs. Non-Amino Derivatives
- 3-Amino (2i, 2m): Amino groups improve solubility and hydrogen-bonding interactions, contributing to submicromolar IC₅₀ values in NO inhibition . The absence of an amino group in the target compound suggests a trade-off between solubility and metabolic stability.
Therapeutic Target Selectivity
- Anti-Inflammatory Analogs (2i, 2m): Target iNOS/COX-2 via NO pathway inhibition .
- Gamma-Secretase Inhibitors (ELND006/007): Difluoro and trifluoromethyl groups confer selectivity for amyloid-beta (Aβ) over Notch signaling .
Biological Activity
The compound 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline includes two fluorine atoms at the 7 and 8 positions and methoxy and methyl substituents on the phenyl rings. The molecular formula is C18H16F2N2O, with a molecular weight of approximately 320.33 g/mol. This structural configuration is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazoloquinolines, including this compound. Research indicates that it exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly inhibited the proliferation of human hepatocellular carcinoma (HCC) cells, suggesting a potential role in cancer therapy .
The mechanism underlying the antitumor activity involves modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to interfere with the PI3K/Akt/mTOR pathway, leading to increased apoptosis in cancer cells . Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Anti-inflammatory Effects
In addition to its antitumor properties, 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits anti-inflammatory effects . Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This property suggests potential applications in treating inflammatory diseases.
Antiviral Activity
Emerging evidence also points to antiviral properties associated with this compound. It has shown efficacy against certain viral infections by inhibiting viral replication. For example, it was found to have a notable inhibitory effect on the replication of the influenza virus in vitro .
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of HCC cell proliferation | |
| Anti-inflammatory | Reduced TNF-α and IL-6 production | |
| Antiviral | Inhibition of influenza virus replication |
Case Study: Antitumor Efficacy
A specific case study involved administering various concentrations of 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline to HCC cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 12 µM. This suggests significant potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of halogenated quinoline precursors with arylhydrazines. For example, 2,4-dichloroquinoline-3-carbonitrile can react with 4-methoxyphenylhydrazine hydrochloride in the presence of triethylamine and xylenes to form the pyrazoloquinoline core . Fluorination at the 7 and 8 positions is achieved using fluorinating agents like Selectfluor or via intermediates such as trifluoroacetylquinolines . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography.
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
- Methodological Answer : and NMR are critical for verifying substitution patterns. For instance:
- The methoxy group (4-OCH) appears as a singlet at δ ~3.79 ppm in NMR .
- Fluorine atoms at positions 7 and 8 deshield adjacent protons, leading to characteristic splitting patterns (e.g., doublets of doublets for H-6 and H-9) .
- Aromatic protons from the 4-methylphenyl group show upfield shifts (δ ~7.02–7.70 ppm) due to electron-donating methyl substituents .
Advanced Research Questions
Q. What strategies are effective in optimizing yields when introducing fluorine atoms at the 7 and 8 positions?
- Methodological Answer : Fluorination efficiency depends on:
- Precursor design : Using 2-chloro-3-formylquinoline intermediates allows regioselective fluorination via Vilsmeier-Haack reactions .
- Catalyst selection : Lewis acids like BF·OEt enhance electrophilic fluorination by stabilizing reactive intermediates .
- Solvent effects : Polar solvents (e.g., acetonitrile) improve fluorinating agent solubility and reaction homogeneity . Contradictions in yield data (e.g., 36–71% in similar routes ) highlight the need for temperature-controlled reflux (80–100°C) and inert atmospheres to suppress side reactions.
Q. How can researchers resolve contradictions in spectral data for structurally similar pyrazoloquinolines?
- Methodological Answer : Discrepancies in NMR (e.g., δ 161.37 ppm for carbonyl groups vs. δ 159.2 ppm in analogs ) arise from conformational flexibility and solvent effects. Strategies include:
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) can predict chemical shifts and confirm assignments .
- X-ray crystallography : Resolve ambiguities by determining solid-state structures (e.g., bond angles for fluorinated quinolines ).
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Chirality in the pyrazoloquinoline core is influenced by substituents like the 4-methylphenyl group. Key approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
